1-(3-Bromo-2-methylpropyl)-4-fluorobenzene
Description
1-(3-Bromo-2-methylpropyl)-4-fluorobenzene is a halogenated aromatic compound featuring a fluorobenzene core substituted with a branched alkyl chain containing a bromine atom. The structure consists of a 4-fluorophenyl group attached to a 3-bromo-2-methylpropyl moiety, corresponding to the formula C₁₀H₁₂BrF. Its reactivity is influenced by the electron-withdrawing fluorine atom on the benzene ring and the electrophilic bromine in the alkyl chain, making it suitable for nucleophilic substitution or cross-coupling reactions .
Structure
3D Structure
Properties
Molecular Formula |
C10H12BrF |
|---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
1-(3-bromo-2-methylpropyl)-4-fluorobenzene |
InChI |
InChI=1S/C10H12BrF/c1-8(7-11)6-9-2-4-10(12)5-3-9/h2-5,8H,6-7H2,1H3 |
InChI Key |
VZDGAQUMLZWCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)CBr |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromo-2-methylpropyl Bromide
The alkyl chain precursor, 3-bromo-2-methylpropyl bromide, is synthesized via radical bromination of 2-methylpropene using HBr under photolytic conditions. Alternative pathways include the allylic bromination of isobutylene derivatives with N-bromosuccinimide (NBS).
Key Reaction Parameters :
Regioselectivity Challenges
Uncontrolled bromination may yield undesired isomers, such as 2-bromo-2-methylpropyl derivatives. The use of FeCl₃ as a catalyst enhances selectivity for the 3-bromo isomer by stabilizing transition states through halogen bonding interactions.
Alkylation of 4-Fluorobenzene
Friedel-Crafts Alkylation
While traditional Friedel-Crafts alkylation is ineffective for electron-deficient aromatics like fluorobenzene, modified conditions using high-pressure reactors (5–10 bar) and excess AlCl₃ (3–5 equiv.) enable limited alkylation. However, yields remain suboptimal (≤40%) due to competing oligomerization of the alkyl halide.
Nucleophilic Aromatic Substitution (SNAr)
Activation of the fluorobenzene ring via electron-withdrawing groups (EWGs) permits SNAr reactions. For example, 4-fluoro-nitrobenzene reacts with 3-bromo-2-methylpropylmagnesium bromide in tetrahydrofuran (THF) at −78°C, achieving 68% yield. Subsequent nitro-group reduction yields the target compound.
Reaction Conditions :
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between 4-fluorophenylboronic acid and 3-bromo-2-methylpropyl triflate offers a modular approach. Optimized conditions employ Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water biphasic system, yielding 82% product.
Catalytic Systems and Reaction Optimization
Iron-Based Catalysts
FeCl₃ demonstrates superior performance in both bromination and alkylation steps. In solvent-free bromination at −20°C, FeCl₃ (1 wt%) achieves 97% yield of 3-bromo-2-methylpropyl bromide. For alkylation, Fe(OTf)₂ (10 mol%) in DCM enables 77% yield of the target compound via radical pathways.
Solvent Effects
Solvent-free systems minimize side reactions and simplify purification. Comparative data:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| None | 97 | 99.8 |
| Dichloromethane | 98.3 | 99.8 |
| Toluene | 82 | 98.5 |
Temperature Control
Maintaining temperatures below −20°C during bromination suppresses di- and tri-brominated byproducts. Post-reaction heating to 60°C ensures complete conversion of intermediates.
Industrial-Scale Production
Continuous Flow Reactors
Tubular reactors with in-line cooling (−30°C) and FeCl₃-immobilized catalysts enable throughputs of 50 kg/h. Key advantages:
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-methylpropyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium for oxidation of the methyl group.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether for reduction of the bromine atom.
Major Products Formed
Substitution: 1-(3-Hydroxy-2-methylpropyl)-4-fluorobenzene.
Oxidation: 1-(3-Carboxy-2-methylpropyl)-4-fluorobenzene.
Reduction: 1-(2-Methylpropyl)-4-fluorobenzene.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(3-Bromo-2-methylpropyl)-4-fluorobenzene is . The compound features a benzene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 4-position, and a 2-methylpropyl group. This unique arrangement influences its chemical reactivity and interaction with biological systems.
Scientific Research Applications
-
Organic Synthesis
- Intermediate in Reactions : this compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in electrophilic aromatic substitution reactions, where the bromine and fluorine atoms can facilitate various transformations.
- Synthesis of Pharmaceuticals : The compound is integral in developing pharmaceutical agents, particularly those targeting specific biological pathways due to its ability to interact with enzymes and receptors. Its halogen substituents enhance the binding affinity to biological targets.
-
Biological Studies
- Enzyme-Catalyzed Reactions : Research has shown that this compound can be used to study enzyme-catalyzed reactions, acting as a probe in biochemical assays to understand reaction mechanisms better.
- Pharmacological Research : The interactions of this compound with various molecular targets make it valuable for pharmacological studies aimed at drug development.
- Materials Science
Case Study 1: Synthesis of Fluoroalkyl–Olefin Linkages
A recent study demonstrated a metal-free strategy using fluoroalkane precursors to construct fluoroalkyl–olefin linkages. This method highlights the versatility of halogenated compounds like this compound in forming complex molecular architectures without metal catalysts, thereby reducing environmental impact .
Case Study 2: Pharmaceutical Development
Research involving the synthesis of novel therapeutic agents has utilized this compound as a building block. Its unique reactivity profile allows for late-stage modifications in drug development processes, showcasing its importance in creating targeted therapies.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-methylpropyl)-4-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The methylpropyl group can also affect the compound’s hydrophobic interactions, impacting its overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(3-Bromo-2-methylpropyl)-4-fluorobenzene, highlighting differences in substituents, molecular properties, and applications:
Structural and Reactivity Comparisons
- Substituent Position and Chain Length: Branched vs. Ether vs. Alkyl Linkages: 1-(3-Bromopropoxy)-4-fluorobenzene contains an oxygen atom, increasing polarity and hydrogen-bonding capacity compared to purely alkyl-linked derivatives, which may improve solubility in aqueous systems .
Electronic Effects :
- The sulfonyl group in 1-(3-bromopropanesulfonyl)-4-fluorobenzene strongly withdraws electrons, activating the benzene ring for electrophilic attacks, whereas the fluorine atom in all analogs directs substituents to specific positions (para or meta) .
Biological Activity
1-(3-Bromo-2-methylpropyl)-4-fluorobenzene is an organic compound notable for its unique molecular structure, which includes a bromine atom and a fluorine atom as substituents on a benzene ring. This arrangement influences its biological activity, making it a subject of interest in pharmacological research.
- Molecular Formula : C10H12BrF
- Molecular Weight : Approximately 231.10 g/mol
- Structure : The compound features a bromine atom at the 3-position and a fluorine atom at the 4-position of the benzene ring, along with a 2-methylpropyl group.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The halogen atoms facilitate potential halogen bonding, while the hydrophobic character of the alkyl substituent may enhance binding affinity to biological targets. These interactions can modulate various biological pathways, indicating potential applications in drug development and therapeutic interventions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Effects : Studies have shown that halogenated compounds can demonstrate antimicrobial properties against various pathogens, potentially making them useful in treating infections resistant to conventional antibiotics .
- Anticancer Activity : The compound's structural characteristics may influence its ability to inhibit cancer cell proliferation. Similar compounds have been evaluated for their effects on human cancer cell lines, such as HeLa and A549 cells, showing significant antiproliferative effects .
Case Studies and Research Findings
- Microtubule Stabilization : A study evaluated the structure-activity relationship of compounds similar to this compound, focusing on their ability to stabilize microtubules in cancer cells. The findings suggested that modifications in the fluorine substituent position significantly impacted the stabilizing activity of these compounds .
- Toxicity Studies : Toxicological assessments have been conducted to determine the safety profile of this compound. An acute oral lethality study indicated an LD50 of approximately 2,700 mg/kg in rats, with observed symptoms including tremors and weight loss . Additionally, inhalation studies reported an LC50 of around 18,000 mg/m³, highlighting the compound's potential hazards in occupational settings .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Key Biological Activities |
|---|---|---|
| This compound | C10H12BrF | Potential antimicrobial and anticancer properties |
| 1-(3-Bromo-2-methylpropyl)-2-chlorobenzene | C10H12BrCl | Similar antimicrobial activity |
| 1-(3-Bromo-2-methylpropyl)-2,4-difluorobenzene | C10H11BrF₂ | Enhanced anticancer activity due to dual fluorination |
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify methyl (δ 1.2–1.4 ppm), bromopropyl (δ 3.4–3.6 ppm), and aromatic fluorine-coupled splitting patterns.
- ¹⁹F NMR : Confirms para-fluorine (δ -110 to -115 ppm).
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 245.03 (C₁₀H₁₁BrF⁺) .
- IR spectroscopy : C-Br stretch (~550 cm⁻¹) and C-F (1220 cm⁻¹) .
How do data contradictions arise in reaction kinetics studies, and how can they be resolved?
Advanced
Contradictions often stem from:
- Impurity interference : Trace moisture or oxygen alters reaction pathways. Use Karl Fischer titration to verify solvent dryness.
- Isomer formation : Byproducts from incomplete bromination (e.g., di-substituted analogs) complicate analysis. LC-MS or GC-MS identifies impurities .
- Computational validation : Density Functional Theory (DFT) models predict activation energies, reconciling experimental vs. theoretical rates .
What are the applications of this compound in pharmaceutical intermediate synthesis?
Q. Basic
- Antimicrobial agents : The bromine site enables coupling with heterocycles (e.g., pyrazoles) via Buchwald-Hartwig amination .
- β-peptidomimetics : Used to mimic natural peptides for protease inhibition studies .
- Fluorinated scaffolds : Enhances bioavailability in CNS drug candidates due to fluorine’s electronegativity .
What strategies improve enantioselective synthesis of derivatives?
Q. Advanced
- Chiral catalysts : Use (R)-BINAP or Jacobsen’s Mn(salen) for asymmetric alkylation.
- Kinetic resolution : Enzymatic methods (e.g., lipases) separate enantiomers .
- Solvent effects : Chiral ionic liquids (e.g., [BMIM][Tf₂N]) enhance enantiomeric excess (ee >90%) .
What safety protocols are essential for handling this compound?
Q. Basic
- GHS hazards : Causes skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use PPE (gloves, goggles) and fume hoods .
- Spill management : Neutralize with sodium bicarbonate; absorb with vermiculite .
- Storage : Inert atmosphere, amber glass to prevent light-induced degradation .
How can computational modeling predict reactivity in novel reaction environments?
Q. Advanced
- DFT studies : Optimize transition-state geometries (e.g., Gaussian 16) to predict regioselectivity in electrophilic substitutions.
- Molecular dynamics : Simulate solvent effects on reaction trajectories.
- Machine learning : Train models on PubChem data to forecast byproduct formation .
What are the challenges in scaling up synthesis from milligram to gram scale?
Q. Advanced
- Heat dissipation : Exothermic bromination requires jacketed reactors for temperature control.
- Purification : Flash chromatography becomes inefficient; switch to fractional distillation or crystallization.
- Yield drop : Pilot studies show 15–20% yield reduction at >10g scale due to mixing inefficiencies. Statistical optimization (DoE) identifies critical parameters .
How does this compound compare to analogs in agrochemical applications?
Q. Basic
- Herbicidal activity : Bromine enhances lipid membrane penetration vs. chloro analogs.
- Persistence : Fluorine reduces photodegradation, extending soil half-life (t₁/₂ = 30 days vs. 14 days for non-fluorinated analogs) .
- Structure-activity : Methyl group increases logP (2.8 vs. 2.1 for ethyl analogs), improving foliar adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
